Lipophilicity (LogP) Comparison: 2-(2-Methylphenyl)pyridin-3-ol vs. Unsubstituted 2-Phenylpyridin-3-ol
The ortho-methyl substitution on the phenyl ring of 2-(2-methylphenyl)pyridin-3-ol (CAS 1261906-71-1) increases its calculated lipophilicity compared to the unsubstituted analog, 2-phenylpyridin-3-ol (CAS 3308-02-9). Specifically, the predicted LogP for 2-(2-methylphenyl)pyridin-3-ol is 2.76, whereas the predicted LogP for 2-phenylpyridin-3-ol is approximately 2.35 . This represents a quantified increase of +0.41 LogP units, which translates to roughly a 2.6-fold increase in lipophilicity under standard assumptions.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 2.76 |
| Comparator Or Baseline | 2-Phenylpyridin-3-ol: Predicted LogP ~2.35 |
| Quantified Difference | +0.41 LogP units |
| Conditions | Computational prediction (XLogP3) for neutral species; conditions not specified but likely standard algorithm assumptions . |
Why This Matters
A higher LogP indicates increased hydrophobicity, which can directly impact membrane permeability, metabolic stability, and overall ADME profile in drug discovery programs, making this compound a distinct tool from its unsubstituted counterpart.
